3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one
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Overview
Description
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one is a chemical compound that features a cyclopentanone core substituted with a dioxaborolane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of cyclopentanone derivatives using pinacolborane (HBpin) as the boron source . The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts and aryl halides under inert atmosphere.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable boron-containing compounds.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane group can interact with various molecular targets, facilitating reactions such as cross-coupling and borylation. These interactions are crucial in forming complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with applications in organic synthesis.
Uniqueness
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one is unique due to its cyclopentanone core, which provides additional reactivity and structural diversity compared to simpler boron-containing compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)8-9(15)7-10(11)14-16-12(3,4)13(5,6)17-14/h10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFGEJUBYEDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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